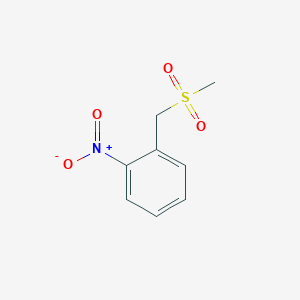
1-((Methylsulfonyl)methyl)-2-nitrobenzene
描述
1-((Methylsulfonyl)methyl)-2-nitrobenzene is an organic compound that features a nitro group attached to a benzene ring, along with a methylsulfonylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the nitration of toluene to form 2-nitrotoluene, which is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-((Methylsulfonyl)methyl)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 1-((Methylsulfonyl)methyl)-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives.
科学研究应用
1-((Methylsulfonyl)methyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-((Methylsulfonyl)methyl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methylsulfonylmethyl group can engage in nucleophilic and electrophilic interactions. These interactions can modulate various biological pathways and processes .
相似化合物的比较
Similar Compounds
1-((Ethylsulfonyl)methyl)-2-nitrobenzene: Similar structure but with an ethyl group instead of a methyl group.
1-((Methylsulfonyl)methyl)-4-nitrobenzene: Similar structure but with the nitro group in the para position.
Uniqueness
1-((Methylsulfonyl)methyl)-2-nitrobenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This positioning can result in distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C8H9NO4S |
|---|---|
分子量 |
215.23 g/mol |
IUPAC 名称 |
1-(methylsulfonylmethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 |
InChI 键 |
CIMNAVHKTGMMQA-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CC1=CC=CC=C1[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













